N~4~-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]-1-ETHYL-5-METHYL-1H-PYRAZOLE-4-SULFONAMIDE
Overview
Description
N~4~-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]-1-ETHYL-5-METHYL-1H-PYRAZOLE-4-SULFONAMIDE is a compound that belongs to the pyrazole family. Pyrazoles are heterocyclic compounds characterized by a five-membered ring structure containing two nitrogen atoms at positions 1 and 2, and three carbon atoms.
Preparation Methods
The synthesis of N4-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]-1-ETHYL-5-METHYL-1H-PYRAZOLE-4-SULFONAMIDE can be achieved through several synthetic routes. One common method involves the cyclocondensation of hydrazines with 1,3-dicarbonyl compounds or their synthetic equivalents . This reaction typically requires specific conditions such as the presence of a base and a suitable solvent. Industrial production methods may involve large-scale reactions using optimized conditions to ensure high yield and purity .
Chemical Reactions Analysis
N~4~-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]-1-ETHYL-5-METHYL-1H-PYRAZOLE-4-SULFONAMIDE undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
This compound has a wide range of scientific research applications. In medicinal chemistry, it is explored for its potential as a therapeutic agent due to its bioactive properties . In biology, it is used in studies related to enzyme inhibition and receptor binding. In the field of materials science, it is investigated for its potential use in the development of new materials with unique properties . Additionally, it has applications in agrochemistry as a potential pesticide or herbicide .
Mechanism of Action
The mechanism of action of N4-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]-1-ETHYL-5-METHYL-1H-PYRAZOLE-4-SULFONAMIDE involves its interaction with specific molecular targets. It may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity . The pathways involved in its mechanism of action can vary depending on the specific biological system being studied.
Comparison with Similar Compounds
N~4~-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]-1-ETHYL-5-METHYL-1H-PYRAZOLE-4-SULFONAMIDE can be compared with other similar compounds such as 1,3,4-thiadiazoles and imidazoles . These compounds share similar heterocyclic structures but differ in their specific functional groups and properties. The uniqueness of N4-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]-1-ETHYL-5-METHYL-1H-PYRAZOLE-4-SULFONAMIDE lies in its specific substitution pattern and the presence of the sulfonamide group, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
N-[(1,5-dimethylpyrazol-4-yl)methyl]-1-ethyl-5-methylpyrazole-4-sulfonamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N5O2S/c1-5-17-10(3)12(8-14-17)20(18,19)15-7-11-6-13-16(4)9(11)2/h6,8,15H,5,7H2,1-4H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHIZANJUJYQHJK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C=N1)S(=O)(=O)NCC2=C(N(N=C2)C)C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N5O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.38 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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